molecular formula C6H2Cl2F3N B597674 3,5-Dichloro-4-(trifluoromethyl)pyridine CAS No. 1221272-92-9

3,5-Dichloro-4-(trifluoromethyl)pyridine

Cat. No. B597674
CAS RN: 1221272-92-9
M. Wt: 215.984
InChI Key: FHIUKPABXRIYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dichloro-4-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1221272-92-9 . It has a molecular weight of 215.99 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The linear formula of “this compound” is C6H2Cl2F3N .

Scientific Research Applications

Synthesis and Structural Studies

3,5-Dichloro-4-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of various chemical compounds, including pesticides, due to its unique structure that contains both chlorine and fluorine atoms. Lu Xin-xin (2006) highlighted its significance in the synthesis of pesticides, exploring various synthesis processes and evaluating their efficiency (Lu Xin-xin, 2006). Additionally, its interaction with iodine was studied through spectroscopic and structural characterization, revealing the formation of a complex that contributes to our understanding of its chemical behavior (Chernov'yants et al., 2011).

Contributions to Material Science

The compound plays a role in material science, particularly in the development of new fungicides and energetic materials. For instance, its structure was analyzed in the development of fluazinam, a fungicide, showcasing the molecular interactions that contribute to its effectiveness (Jeon et al., 2013). Furthermore, its application in the synthesis of novel energetic materials has been explored, indicating its potential in creating substances with high density and detonation properties (Ma et al., 2018).

Novel Chemical Reactions and Methodologies

Research has also focused on novel reactions and methodologies involving this compound, such as the regioselective synthesis of pyridine derivatives, which has significant implications for the pharmaceutical industry (Yang et al., 2013). Additionally, its role in the development of new strategies for the synthesis of poly-substituted pyridines showcases its versatility in organic chemistry (Chen et al., 2010).

Mechanism of Action

Trifluoromethylpyridine (TFMP) and its derivatives, including “3,5-Dichloro-4-(trifluoromethyl)pyridine”, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection and ensuring adequate ventilation. It is advised not to get the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIUKPABXRIYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260476
Record name Pyridine, 3,5-dichloro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221272-92-9
Record name Pyridine, 3,5-dichloro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221272-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,5-dichloro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.